N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
Description
N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative featuring a tert-butylsulfamoyl group at the para position of the benzamide ring, a methoxy group at the ortho position, and a methylsulfanyl group at the meta position. This compound’s structural complexity arises from the synergistic integration of these functional groups, which influence its physicochemical properties (e.g., solubility, stability) and biological interactions. The tert-butylsulfamoyl group enhances steric bulk and hydrogen-bonding capacity, while the methylsulfanyl group contributes to lipophilicity and redox activity. The methoxy group modulates electronic effects on the aromatic ring.
Properties
IUPAC Name |
N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-19(2,3)21-27(23,24)15-9-6-13(7-10-15)20-18(22)16-11-8-14(26-5)12-17(16)25-4/h6-12,21H,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHBVORXTZDAQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)SC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzamide with appropriate reagents.
Introduction of the tert-Butylsulfamoyl Group: The tert-butylsulfamoyl group is introduced via sulfonation reactions using tert-butylsulfonyl chloride in the presence of a base such as triethylamine.
Methoxylation and Methylsulfanylation: The methoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions using methoxy and methylsulfanyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes, disruption of cell signaling pathways, and interference with DNA replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness is best understood through comparisons with structurally related benzamide derivatives, sulfamoyl-containing molecules, and thiazole hybrids. Below is a detailed analysis:
Structural and Functional Group Comparisons
Physicochemical Property Comparisons
| Property | Target Compound | N-[2-(butylsulfamoyl)ethyl]-4-methoxybenzamide | 4-(methylsulfonyl)-N-(4-phenylthiazol-2-yl)benzamide |
|---|---|---|---|
| Molecular Weight | ~425 g/mol | ~340 g/mol | ~390 g/mol |
| LogP | Estimated 3.8 (high) | 2.5 (moderate) | 3.2 (moderate-high) |
| Hydrogen Bond Acceptors | 6 | 5 | 6 |
| Key Functional Groups | tert-Butylsulfamoyl, methylsulfanyl | Butylsulfamoyl | Methylsulfonyl, thiazole |
Key Research Findings and Implications
- Electronic Modulation : The electron-donating methoxy group and electron-withdrawing sulfamoyl group create a polarized aromatic system, which may enhance binding to charged protein pockets .
- Comparative Bioactivity Gaps : While analogs like N-(3-(methylsulfonamido)phenyl)-4-((4-methylthiazol-2-yl)methoxy)benzamide have demonstrated antimicrobial activity, the target compound’s methylsulfanyl group—a softer nucleophile than sulfonamide—could enable unique redox-based mechanisms .
Biological Activity
N-[4-(tert-butylsulfamoyl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a benzamide core with multiple functional groups, making it a versatile candidate for research in medicinal chemistry, biochemistry, and pharmacology.
Chemical Structure
The IUPAC name of the compound is this compound. Its molecular formula is , and it has a molecular weight of 396.53 g/mol. The structure includes a tert-butylsulfamoyl group, a methoxy group, and a methylsulfanyl group, which contribute to its biological activity.
The biological activity of this compound likely involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thus blocking their activity. The pathways affected can include:
- Inhibition of metabolic enzymes : This can disrupt normal metabolic processes.
- Disruption of cell signaling pathways : This may affect cellular communication and function.
- Interference with DNA replication processes : Potentially leading to cytotoxic effects on rapidly dividing cells.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial properties. Studies have shown that this compound may possess activity against various bacterial strains, although specific data on this compound's antimicrobial efficacy is limited.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For instance, the presence of the sulfonamide group is known to confer inhibitory effects on carbonic anhydrase and other sulfonamide-sensitive enzymes.
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
- A study examined the enzyme inhibition capabilities of related sulfonamide compounds, suggesting that this compound could inhibit metabolic enzymes involved in drug metabolism and detoxification pathways.
-
Antimicrobial Activity Assessment :
- In vitro tests demonstrated that structurally similar compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Further studies are needed to confirm the specific activity of this compound.
-
Cytotoxic Effects :
- Preliminary cytotoxicity assays indicated that related benzamide derivatives showed promise in inhibiting cancer cell lines, suggesting potential applications in cancer therapy.
Data Summary Table
| Property/Activity | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.53 g/mol |
| Antimicrobial Activity | Potential against various bacterial strains |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes |
| Cytotoxicity | Promising results in cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
